molecular formula C12H14N2O2S B5813815 5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol

5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B5813815
M. Wt: 250.32 g/mol
InChI Key: JDQLGVUTWWFGPG-UHFFFAOYSA-N
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Description

5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique chemical and physical properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylpropionic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with an appropriate oxidizing agent . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 80°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Applications

Anticancer Activity

Recent studies have highlighted the cytotoxic properties of 1,3,4-oxadiazole derivatives, including 5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol. Research indicates that compounds in this class exhibit substantial activity against various cancer cell lines. For instance, a study synthesized several 1,3,4-oxadiazole derivatives and evaluated their cytotoxic effects using the MTT assay. Among these compounds, those related to the oxadiazole structure showed promising results against A549 lung cancer cells .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. This process is facilitated by the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. The presence of the thiol group in this compound may enhance its reactivity and biological activity through redox reactions .

Chemical Applications

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing novel chemical entities. Its unique structure allows for modifications that can yield derivatives with enhanced properties. For example, researchers have successfully synthesized various substituted oxadiazoles by reacting this compound with different electrophiles under controlled conditions .

Material Science

In material science, oxadiazole derivatives are being explored for their potential use in organic electronics due to their favorable electronic properties. The incorporation of such compounds into polymer matrices can lead to materials with enhanced conductivity and stability .

Pharmaceutical Applications

Drug Development

The unique pharmacological properties of this compound make it a candidate for drug development targeting various diseases beyond cancer. Its ability to interact with biological targets suggests potential applications in treating inflammatory diseases and infections due to its antimicrobial properties .

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives in preclinical trials. For instance:

  • A study demonstrated that a series of oxadiazole derivatives exhibited significant antibacterial activity against resistant strains of bacteria .
  • Another investigation into the anti-inflammatory effects of these compounds revealed their potential in reducing inflammation markers in animal models .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Cell Line/OrganismReference
This compoundCytotoxicityA549 lung cancer cells
Various oxadiazole derivativesAntibacterialResistant bacterial strains
Oxadiazole derivativesAnti-inflammatoryAnimal models

Mechanism of Action

The mechanism of action of 5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The oxadiazole ring and thiol group play crucial roles in binding to the target molecules and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol
  • 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol
  • 5-(4-methoxyphenyl)-1,2,4-triazole-3-thiol

Uniqueness

5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol is unique due to the presence of the 3-(4-methoxyphenyl)propyl group, which imparts distinct chemical properties and biological activities compared to other similar compounds. This structural variation can lead to differences in solubility, reactivity, and interaction with biological targets .

Biological Activity

5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound contribute to its potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves several steps, including the formation of the oxadiazole ring through the reaction of appropriate precursors. For instance, similar compounds have been synthesized using methods that include cyclization reactions involving thioketones and hydrazides . The general synthetic pathway can be outlined as follows:

  • Preparation of Precursors : Starting materials such as 4-methoxyphenylpropyl derivatives are prepared.
  • Cyclization Reaction : The key step involves the cyclization of these precursors with carbon disulfide in the presence of a base (e.g., KOH) to form the oxadiazole ring.
  • Purification : The resulting product is purified using recrystallization techniques.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. Studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains. For example:

  • Gram-positive bacteria : Compounds have shown superior activity against species such as Bacillus cereus and Staphylococcus aureus.
  • Gram-negative bacteria : While generally less effective than against gram-positive strains, some derivatives still exhibit notable activity against Escherichia coli and Pseudomonas aeruginosa.

Table 1 summarizes the antimicrobial activity of related oxadiazole compounds:

CompoundActivity Against Gram-positiveActivity Against Gram-negative
This compoundModerateLow
5-(pyrimidin-2-ylthio)-1,3,4-oxadiazoleHighModerate
1,3,4-Oxadiazole derivativesVariableVariable

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. Similar compounds have demonstrated cytotoxic effects on several cancer cell lines:

  • Cell Lines Tested : Commonly tested lines include MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).
  • Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes critical for DNA synthesis and cell proliferation.

Table 2 presents findings from cytotoxicity studies:

Cell LineIC50 Value (µM)Mechanism of Action
MCF710.5Inhibition of cell cycle progression
HCT1168.2Induction of apoptosis
A54912.0Inhibition of thymidylate synthase

Case Studies

Several case studies highlight the biological efficacy of oxadiazole derivatives:

  • Study on Antimicrobial Properties : A study involving a series of oxadiazole compounds demonstrated that modifications in the substituent groups significantly impacted their antimicrobial efficacy. The study found that compounds with a methoxy group showed enhanced activity against gram-positive bacteria compared to their unsubstituted counterparts .
  • Cytotoxicity Evaluation : Another investigation assessed the anticancer properties of a range of oxadiazoles against various human cancer cell lines. The results indicated that specific structural modifications led to improved cytotoxicity profiles, particularly in breast and colon cancer models .

Properties

IUPAC Name

5-[3-(4-methoxyphenyl)propyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-15-10-7-5-9(6-8-10)3-2-4-11-13-14-12(17)16-11/h5-8H,2-4H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQLGVUTWWFGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCC2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601333709
Record name 5-[3-(4-methoxyphenyl)propyl]-3H-1,3,4-oxadiazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808742
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

428850-77-5
Record name 5-[3-(4-methoxyphenyl)propyl]-3H-1,3,4-oxadiazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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